

# synthesis of 4-Bromo-2-methoxybenzyl alcohol from 4-bromo-2-methoxybenzaldehyde

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## Compound of Interest

Compound Name: 4-Bromo-2-methoxybenzyl alcohol

Cat. No.: B101061

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## Application Note: Synthesis of 4-Bromo-2-methoxybenzyl alcohol

### Introduction

**4-Bromo-2-methoxybenzyl alcohol** is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and other specialty chemicals.<sup>[1]</sup> Its bifunctional nature, possessing both a reactive benzyl alcohol moiety and a bromo-substituted aromatic ring, allows for a variety of subsequent chemical transformations. This application note provides a detailed protocol for the efficient synthesis of **4-Bromo-2-methoxybenzyl alcohol** via the reduction of 4-bromo-2-methoxybenzaldehyde using sodium borohydride. This method is widely adopted due to its mild reaction conditions, high chemoselectivity, and the operational simplicity of using sodium borohydride as a reducing agent.<sup>[2]</sup>

### Reaction Scheme

The synthesis proceeds via the reduction of the aldehyde functional group of 4-bromo-2-methoxybenzaldehyde to a primary alcohol, as depicted in the following reaction scheme:



### Experimental Protocol

## Materials:

- 4-bromo-2-methoxybenzaldehyde (97%)
- Sodium borohydride ( $\text{NaBH}_4$ )
- Methanol ( $\text{MeOH}$ )
- Dichloromethane ( $\text{DCM}$ )
- 1 M Hydrochloric acid ( $\text{HCl}$ )
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated aqueous  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Deionized water

## Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Glass funnel
- Filter paper
- Beakers and Erlenmeyer flasks
- pH paper

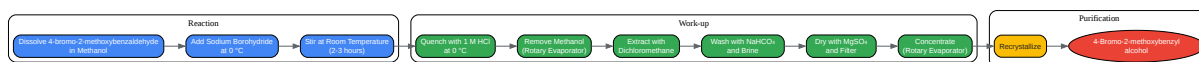
#### Procedure:

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (46.1 mmol) of 4-bromo-2-methoxybenzaldehyde in 100 mL of methanol.[3]
- **Reduction:** Cool the solution to 0 °C using an ice bath. While stirring, slowly add 1.92 g (50.7 mmol) of sodium borohydride in small portions over 15-20 minutes.
- **Reaction Monitoring:** After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Quenching:** Upon completion, carefully quench the reaction by slowly adding 50 mL of 1 M HCl at 0 °C to neutralize the excess sodium borohydride and decompose the borate ester complex.
- **Extraction:** Concentrate the mixture using a rotary evaporator to remove most of the methanol. Add 100 mL of deionized water to the residue and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).[3]
- **Washing:** Combine the organic layers and wash sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** The crude **4-Bromo-2-methoxybenzyl alcohol** can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford a white solid.

## Data Summary

Parameter	Starting Material (4-bromo-2-methoxybenzaldehyde)	Product (4-Bromo-2-methoxybenzyl alcohol)
Molecular Formula	C <sub>8</sub> H <sub>7</sub> BrO <sub>2</sub>	C <sub>8</sub> H <sub>9</sub> BrO <sub>2</sub> [4]
Molecular Weight	215.04 g/mol	217.06 g/mol [4]
Appearance	Solid	Solid
Melting Point	67-71 °C	66-70 °C[4]
Purity (Typical)	97%	>95% (after recrystallization)
Yield (Typical)	-	85-95%

## Visualizations



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Caption: Workflow for the synthesis of **4-Bromo-2-methoxybenzyl alcohol**.

## Safety Precautions

- Handle all chemicals in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Sodium borohydride is a flammable solid and can react with water to produce flammable hydrogen gas. Add it slowly and in portions.
- Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.

- The quenching process with acid can be exothermic and may cause gas evolution. Perform this step slowly and with cooling.

## Conclusion

The described protocol provides a reliable and high-yielding method for the synthesis of **4-Bromo-2-methoxybenzyl alcohol** from 4-bromo-2-methoxybenzaldehyde. The use of sodium borohydride as a reducing agent offers a safe and efficient route that is applicable for both small-scale research and larger-scale production. The straightforward work-up and purification procedures make this a practical method for obtaining high-purity material.

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